BenchChemオンラインストアへようこそ!

Sodium 3-methyl-2-oxobutanoate-13C5,d1

Stable Isotope Dilution Mass Spectrometry LC-MS/MS Method Development Branched-Chain Keto Acid Quantification

Sodium 3-methyl-2-oxobutanoate-13C5,d1 (CAS 420095-74-5), also known as α-ketoisovaleric acid-13C5,d sodium salt or 2-keto-3-methylbutyric acid-13C5,3-d sodium salt, is a stable isotope-labeled branched-chain α-keto acid (BCKA) with a molecular formula of 13C5H6DNaO3 and molecular weight of 144.07 Da. This compound features dual isotopic substitution: full 13C5 labeling across all five carbon atoms (99 atom% 13C) and single deuterium (D) incorporation at the 3-position (98 atom% D), resulting in a net mass shift of M+6 relative to the unlabeled endogenous analyte.

Molecular Formula C5H7NaO3
Molecular Weight 144.067 g/mol
CAS No. 420095-74-5
Cat. No. B1141287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-methyl-2-oxobutanoate-13C5,d1
CAS420095-74-5
Synonyms3-Methyl-2-oxobutanoic Acid-13C5,d Sodium Salt;  Sodium 3-Methyl-2-oxobutanoate-13C5,d;  Sodium 3-Methyl-2-oxobutyrate-13C5,d;  Sodium Dimethylpyruvate-13C5,d;  Sodium α-Ketoisovalerate-13C5,d;  Sodium α-Oxoisovalerate-13C5,d; 
Molecular FormulaC5H7NaO3
Molecular Weight144.067 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1D,4+1,5+1;
InChIKeyWIQBZDCJCRFGKA-MLIDLTAPSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sodium 3-methyl-2-oxobutanoate-13C5,d1 (CAS 420095-74-5): A Dual-Labeled α-Keto Acid Internal Standard for Stable Isotope Dilution Mass Spectrometry


Sodium 3-methyl-2-oxobutanoate-13C5,d1 (CAS 420095-74-5), also known as α-ketoisovaleric acid-13C5,d sodium salt or 2-keto-3-methylbutyric acid-13C5,3-d sodium salt, is a stable isotope-labeled branched-chain α-keto acid (BCKA) with a molecular formula of 13C5H6DNaO3 and molecular weight of 144.07 Da [1]. This compound features dual isotopic substitution: full 13C5 labeling across all five carbon atoms (99 atom% 13C) and single deuterium (D) incorporation at the 3-position (98 atom% D), resulting in a net mass shift of M+6 relative to the unlabeled endogenous analyte [2][3]. As the α-keto acid corresponding to the branched-chain amino acid (BCAA) valine, it is primarily employed as an internal standard (IS) for accurate quantification of α-ketoisovalerate (KIV) in biological matrices via LC-MS/MS or GC-MS, as well as a metabolic tracer in BCAA catabolism studies, particularly valine degradation pathways [2]. The compound is supplied as a solid with a melting point of 227-230 °C and is specified for research use only [3].

Why Unlabeled or Singly-Labeled α-Ketoisovalerate Analogs Cannot Substitute for Sodium 3-methyl-2-oxobutanoate-13C5,d1 in Quantitative MS Assays


In quantitative LC-MS/MS or GC-MS workflows for α-ketoisovalerate (KIV) in complex biological matrices, the selection of an internal standard (IS) directly determines method accuracy, precision, and ruggedness. Unlabeled sodium 3-methyl-2-oxobutanoate (CAS 3715-29-5; MW 144.07 Da for the sodium salt form or MW 116.09 Da for the free acid) cannot be used as an IS because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, preventing baseline separation in the mass domain [1]. Singly-labeled alternatives such as Sodium 3-methyl-2-oxobutanoate-13C5 (CAS 1173018-24-0), which carries only 13C5 substitution (mass shift M+5, isotopic purity 99 atom% 13C), provide a +5 Da mass offset relative to unlabeled KIV [2]. However, in high-resolution MS or complex matrices where endogenous isotopologues (e.g., natural abundance 13C contributions) or matrix interferences may produce signals at M+5, the 13C5-only IS risks partial overlap and compromised quantitative accuracy [3]. The dual-labeled Sodium 3-methyl-2-oxobutanoate-13C5,d1 with M+6 mass shift (+5 Da from 13C5 plus +1 Da from deuterium) provides an additional 1 Da separation that substantially reduces spectral overlap and minimizes cross-talk between analyte and IS channels in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes [1]. Furthermore, deuterium incorporation at the 3-position introduces a distinct isotopic signature that enables orthogonal confirmation in NMR-based metabolomics workflows where 13C alone may not provide sufficient dispersion [1]. Substituting a generic unlabeled standard or a 13C5-only analog would either completely invalidate the assay (in the case of unlabeled material) or introduce unacceptable quantitative bias from isotopic interference (in the case of 13C5-only material), particularly when measuring low-abundance KIV in tissue or plasma samples [3][4].

Quantitative Differentiation of Sodium 3-methyl-2-oxobutanoate-13C5,d1 Versus Singly-Labeled and Unlabeled Analogs: Evidence-Based Procurement Criteria


Mass Shift Advantage: M+6 Dual Labeling Versus M+5 13C5-Only Internal Standard

Sodium 3-methyl-2-oxobutanoate-13C5,d1 provides a net mass shift of M+6 (Δm/z = +6) relative to the unlabeled endogenous analyte α-ketoisovalerate (MW 116.09 Da free acid; MW 144.07 Da sodium salt). In comparison, the singly-labeled analog Sodium 3-methyl-2-oxobutanoate-13C5 (CAS 1173018-24-0) provides only an M+5 mass shift. The additional +1 Da separation from deuterium incorporation at the 3-position (3-D1) reduces spectral overlap between the IS signal and naturally occurring M+5 isotopologues of endogenous KIV, which arise from natural abundance 13C incorporation (~1.1% per carbon) and can constitute approximately 5.5% relative abundance at M+5 for a C5 compound [1][2]. In triple quadrupole LC-MS/MS operating in MRM mode, the M+6 precursor ion (m/z ~122 for the [M+H]+ of the free acid form) of the dual-labeled IS can be selected with a clean baseline separation from both the endogenous analyte (m/z ~116) and its natural isotopologue contributions, whereas the M+5 IS channel may experience up to 5-6% cross-contamination from endogenous isotopologues in biological matrices with high KIV concentrations [3].

Stable Isotope Dilution Mass Spectrometry LC-MS/MS Method Development Branched-Chain Keto Acid Quantification

Isotopic Purity Specifications: Dual-Labeled 13C5,d1 Versus Unlabeled and Singly-Labeled Forms

Sodium 3-methyl-2-oxobutanoate-13C5,d1 is commercially supplied with certified isotopic purity specifications of 99 atom% 13C and 98 atom% D (deuterium) . The unlabeled form (Sodium 3-methyl-2-oxobutanoate, CAS 3715-29-5) contains only natural abundance isotopes (~1.1% 13C, ~0.015% D) and lacks any certified isotopic enrichment, rendering it unsuitable as an internal standard in stable isotope dilution assays . The 13C5-only analog (CAS 1173018-24-0) is specified at 99 atom% 13C but contains no deuterium enrichment (natural abundance D only) [1]. The dual-labeling strategy provides orthogonal isotopic verification capability: the 13C5 label ensures a consistent +5 Da mass increment for all carbon-containing fragments in MS/MS, while the deuterium label at the 3-position provides an additional +1 Da shift and a distinct 2H NMR signal for orthogonal confirmation in NMR-based metabolomics workflows. This dual isotopic signature enables independent verification of compound identity and purity using both MS and NMR techniques .

Stable Isotope-Labeled Internal Standards QC and Quality Assurance Metabolomics

Physicochemical Identity with Enhanced Traceability: Dual-Labeled Sodium 3-methyl-2-oxobutanoate-13C5,d1 Maintains Identical Chromatographic and Chemical Properties as Endogenous KIV

Sodium 3-methyl-2-oxobutanoate-13C5,d1 retains the identical chemical structure, chromatographic retention time, ionization efficiency, and extraction recovery characteristics as the endogenous analyte α-ketoisovalerate (KIV) [1]. The compound exhibits a melting point of 227-230 °C, identical within experimental error to the melting point reported for the unlabeled sodium salt (227-230 °C) . This physicochemical equivalence is critical for accurate stable isotope dilution LC-MS/MS quantification: the IS co-elutes precisely with the endogenous analyte, thereby correcting for matrix effects, ion suppression/enhancement, and sample preparation losses that would otherwise introduce systematic bias [1]. In contrast, non-isotopic internal standards (e.g., structural analogs such as α-ketocaproic acid or α-ketovaleric acid) exhibit different chromatographic retention and ionization properties, resulting in incomplete matrix effect correction and reduced quantitative accuracy [2]. The dual 13C5,d1 labeling provides the analytical traceability without altering the fundamental physicochemical properties that govern extraction recovery, derivatization efficiency (e.g., with OPD or DMB), and MS response [3].

LC-MS/MS Method Validation Stable Isotope Dilution Bioanalytical Chemistry

Validated Application Scenarios for Sodium 3-methyl-2-oxobutanoate-13C5,d1: Where Dual-Labeled α-Ketoisovalerate Internal Standard Delivers Definitive Analytical Value


Absolute Quantification of α-Ketoisovalerate (KIV) in Plasma and Tissue via LC-MS/MS Using Stable Isotope Dilution

Sodium 3-methyl-2-oxobutanoate-13C5,d1 is the optimal internal standard for accurate quantification of α-ketoisovalerate in complex biological matrices such as plasma, serum, dried blood spots (DBS), and tissue homogenates using LC-MS/MS . The compound's M+6 mass shift enables clean baseline separation from the endogenous analyte (M+0) and from potential interfering isotopologues (M+5), which is particularly critical when measuring KIV in samples from patients with maple syrup urine disease (MSUD) or metabolic disorders where KIV concentrations may be pathologically elevated (normal human plasma KIV: ~13.8 μM) [1][2]. In validated DBS methods for MSUD newborn screening, stable isotope-labeled internal standards such as 13C5,d1-KIV are essential for achieving acceptable recovery, precision (intraday 2.9-6.6%, interday 5.2-10.7%), and linearity (r² > 0.99) [2][3]. The dual 13C5 and D labeling ensures that the IS co-elutes precisely with endogenous KIV while maintaining a unique mass signature, thereby correcting for matrix effects, ion suppression, and extraction losses that would otherwise compromise quantitative accuracy .

Stable Isotope-Resolved Metabolomics for Valine Catabolism and Branched-Chain Amino Acid Flux Studies

In metabolic flux studies investigating valine catabolism, the α-keto acid intermediate α-ketoisovalerate (KIV) sits at a critical branch point between transamination back to valine and irreversible oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase (BCKDH) complex [4]. Sodium 3-methyl-2-oxobutanoate-13C5,d1 serves a dual role in such studies: (1) as an internal standard for absolute quantification of the intracellular and extracellular KIV pool sizes, and (2) as a fully 13C5-labeled tracer that can be distinguished from endogenously synthesized KIV in isotope labeling experiments . The 13C5 label across all five carbon atoms enables tracking of carbon flow through the entire valine degradation pathway into the TCA cycle, while the deuterium label at the 3-position provides an orthogonal isotopic signature for NMR-based fluxomics or for distinguishing the tracer from other 13C-labeled species . This dual-labeling strategy has been demonstrated in studies using [U-13C]KIV to trace reamination to valine in cardiac tissue, revealing preferential BCKA reamination over oxidation in the heart [4].

Method Development and Validation for Clinical Diagnostic Assays Targeting Branched-Chain Keto Acids

Clinical laboratories developing LC-MS/MS assays for branched-chain keto acids (BCKAs) as secondary biomarkers for inborn errors of metabolism require a high-purity, well-characterized internal standard that meets regulatory validation criteria (e.g., ICH M10, CLIA). Sodium 3-methyl-2-oxobutanoate-13C5,d1, with certified isotopic purity of 99 atom% 13C and 98 atom% D, provides the necessary traceability and batch-to-batch consistency for assay validation [5]. In contrast to 13C5-only analogs, the additional deuterium label provides a confirmatory mass channel that can be used to verify IS integrity and detect potential isotopic exchange or degradation during sample storage [5]. Validated LC-MS/MS methods for DBS analysis of BCAAs and BCKAs have demonstrated that inclusion of stable isotope-labeled IS such as 13C5,d1-KIV is essential for achieving acceptable matrix effect correction (recovery 78.4-114.3%, RSD <9.7%) and for establishing accurate reference ranges in diverse populations [3][6]. The compound's suitability for bio-NMR applications further expands its utility to orthogonal method validation in clinical research settings [5].

Preclinical Pharmacokinetic and Toxicokinetic Studies Involving α-Keto Acid Metabolites

In drug development programs where modulation of BCAA/BCKA metabolism is a therapeutic target (e.g., BCAT inhibitors for leukemia, BCKDH kinase inhibitors for metabolic disorders), accurate measurement of α-ketoisovalerate concentrations in preclinical matrices (rodent plasma, tissue, urine) is essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships [4][7]. Sodium 3-methyl-2-oxobutanoate-13C5,d1 provides an analytically robust IS for LC-MS/MS quantification that meets bioanalytical method validation guidelines (accuracy within ±15%, precision ≤15% CV). The dual-labeling ensures that the IS signal is well-resolved from any potential in-source fragmentation products or matrix interferences that might occur at M+5 in 13C5-only IS workflows . As deuterium-labeled compounds have been shown to potentially exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts, the 13C5,d1 compound can also serve as a reference for evaluating deuterium isotope effects on BCKA metabolism and disposition in vivo, an increasingly important consideration in deuterated drug development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 3-methyl-2-oxobutanoate-13C5,d1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.